2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide
Description
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVNNKYZPXXDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with appropriate reagents to introduce the carboximidamide functionality . The reaction conditions often require the use of strong acids or bases and may involve multiple steps to achieve the desired product.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboximidamide group into other functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzene derivatives.
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic acid: Shares a similar structure but differs in the functional group attached to the benzene ring.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Another structurally related compound with a different substitution pattern on the benzene ring.
Uniqueness
2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both fluorine atoms and a carboximidamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Biological Activity
2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorinated benzene ring with a carboximidamide functional group. This configuration contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's mechanism involves:
- Binding Affinity : The presence of fluorine atoms enhances the compound's binding affinity to various receptors and enzymes, potentially influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
- Bioorthogonal Chemistry : The compound's structure allows for participation in bioorthogonal reactions, making it useful for labeling and tracking biological molecules in research settings.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Anticancer Properties : Investigations have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, suggesting a potential role in cancer therapeutics.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating its potential use as an antibacterial agent.
- Anti-inflammatory Effects : There is emerging evidence that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
-
Cytotoxicity Assays : In vitro studies using different cancer cell lines (e.g., HeLa, MCF-7) showed that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
Cell Line IC50 (µM) Mechanism HeLa 10 Apoptosis MCF-7 15 Apoptosis - Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, suggesting moderate antibacterial activity.
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Applications in Research
The unique properties of this compound make it a valuable tool in various fields:
- Drug Development : Its promising anticancer and antimicrobial activities position it as a candidate for further drug development.
- Biochemical Probes : Due to its bioorthogonal capabilities, it can be utilized as a biochemical probe for studying cellular processes.
- Material Science : The compound's chemical properties allow for applications in the development of specialized materials with desired functionalities.
Q & A
Basic Question: What are the optimal synthetic conditions for 2-Fluoro-5-(trifluoromethyl)benzenecarboximidamide, and how do solvent choices impact yield and purity?
Methodological Answer:
Synthesis typically involves halogenation and functional group substitution. Key steps include:
- Solvent Selection : Ethanol or methanol is preferred for nucleophilic substitution due to their polar aprotic nature, enhancing reaction rates . For intermediates like isocyanates (precursors to carboximidamides), dichloromethane is used for its inertness .
- Temperature Control : Reactions often proceed at 50–80°C for halogenation steps, while coupling reactions (e.g., with amines) require lower temperatures (0–25°C) to avoid side products .
- Catalysts : Palladium or copper catalysts are critical for cross-coupling reactions. For example, sodium hydride facilitates deprotonation in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
